Cas no 941906-01-0 (N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-4-(propan-2-yloxy)benzamide)

N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-4-(propan-2-yloxy)benzamide structure
941906-01-0 structure
Product name:N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-4-(propan-2-yloxy)benzamide
CAS No:941906-01-0
MF:C24H30N2O3
MW:394.506606578827
CID:6262079
PubChem ID:16927194

N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-4-(propan-2-yloxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-4-(propan-2-yloxy)benzamide
    • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
    • N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
    • 941906-01-0
    • F2384-0519
    • N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propan-2-yloxybenzamide
    • AKOS024645166
    • Inchi: 1S/C24H30N2O3/c1-16(2)13-14-26-22-11-8-20(15-19(22)7-12-23(26)27)25-24(28)18-5-9-21(10-6-18)29-17(3)4/h5-6,8-11,15-17H,7,12-14H2,1-4H3,(H,25,28)
    • InChI Key: JNGUZLBPMIDYBO-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C=C(C=CC=2N1CCC(C)C)NC(C1C=CC(=CC=1)OC(C)C)=O

Computed Properties

  • Exact Mass: 394.22564282g/mol
  • Monoisotopic Mass: 394.22564282g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6Ų
  • XLogP3: 4.5

N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-4-(propan-2-yloxy)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2384-0519-50mg
N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
941906-01-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2384-0519-40mg
N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
941906-01-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2384-0519-100mg
N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
941906-01-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2384-0519-30mg
N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
941906-01-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2384-0519-1mg
N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
941906-01-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2384-0519-2mg
N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
941906-01-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2384-0519-5μmol
N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
941906-01-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2384-0519-2μmol
N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
941906-01-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2384-0519-10μmol
N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
941906-01-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2384-0519-3mg
N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
941906-01-0 90%+
3mg
$63.0 2023-05-16

N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-4-(propan-2-yloxy)benzamide Related Literature

Additional information on N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-4-(propan-2-yloxy)benzamide

Compound CAS No. 941906-01-0: N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-4-(propan-2-yloxy)benzamide

The compound with CAS No. 941906-01-0, known as N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-4-(propan-2-yloxy)benzamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a quinoline derivative fused with a benzamide moiety. The presence of substituents such as the 3-methylbutyl group and the propan-2-yloxy group adds complexity to its structure and may influence its pharmacokinetic properties.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The quinoline core of this compound is known for its ability to interact with various biological targets, including protein kinases and other enzymes involved in cellular signaling pathways. The benzamide group further enhances the molecule's potential for bioactivity by providing additional sites for hydrogen bonding and other non-covalent interactions.

The 3-methylbutyl substituent on the quinoline ring introduces steric bulk, which could influence the molecule's solubility and permeability. This is particularly important in drug design, where balance between hydrophilicity and lipophilicity is crucial for achieving optimal pharmacokinetics. Similarly, the propan-2-yloxy group on the benzamide moiety may contribute to the molecule's stability and bioavailability by reducing hydrolytic degradation.

Emerging research has also focused on the synthesis and characterization of similar compounds to explore their potential as inhibitors of specific enzymes or receptors. For instance, studies have shown that certain quinoline-based benzamides can act as potent inhibitors of histone deacetylases (HDACs), which are key targets in cancer therapy. The unique combination of substituents in this compound suggests that it may exhibit similar or even enhanced inhibitory activity compared to existing HDAC inhibitors.

In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and functional group transformations. The use of advanced catalytic methods and protecting group strategies has enabled chemists to achieve high yields and purity levels in its preparation. The development of efficient synthetic routes for such complex molecules is essential for their further exploration in preclinical studies.

Moreover, computational modeling techniques have been employed to predict the compound's interactions with biological targets. Molecular docking studies have revealed that the quinoline core can fit into the active sites of several kinases, suggesting its potential role in kinase inhibition. These findings underscore the importance of structural modifications in optimizing bioactivity and selectivity.

The benzamide group also plays a critical role in modulating the compound's pharmacokinetic properties. Its ability to form hydrogen bonds with amino acids in transporter proteins may enhance its absorption across biological membranes. This characteristic makes it a promising candidate for oral drug delivery systems.

Recent advancements in medicinal chemistry have emphasized the need for compounds with high potency and low toxicity profiles. The N-1-(3-methylbutyl) substituent may contribute to reducing off-target effects by improving selectivity for specific biological targets. Additionally, the propan-2-yloxy group could mitigate potential liabilities such as metabolic instability or hepatotoxicity.

In conclusion, CAS No. 941906-01-0 represents a sophisticated organic molecule with significant potential in drug discovery and development. Its unique structure combines functional groups that enhance bioactivity, stability, and pharmacokinetics, making it a valuable candidate for further research in oncology and other therapeutic areas.

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